

# VPC23019: Application Notes and Protocols for Angiogenesis Research

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## Compound of Interest

Compound Name: VPC 23019

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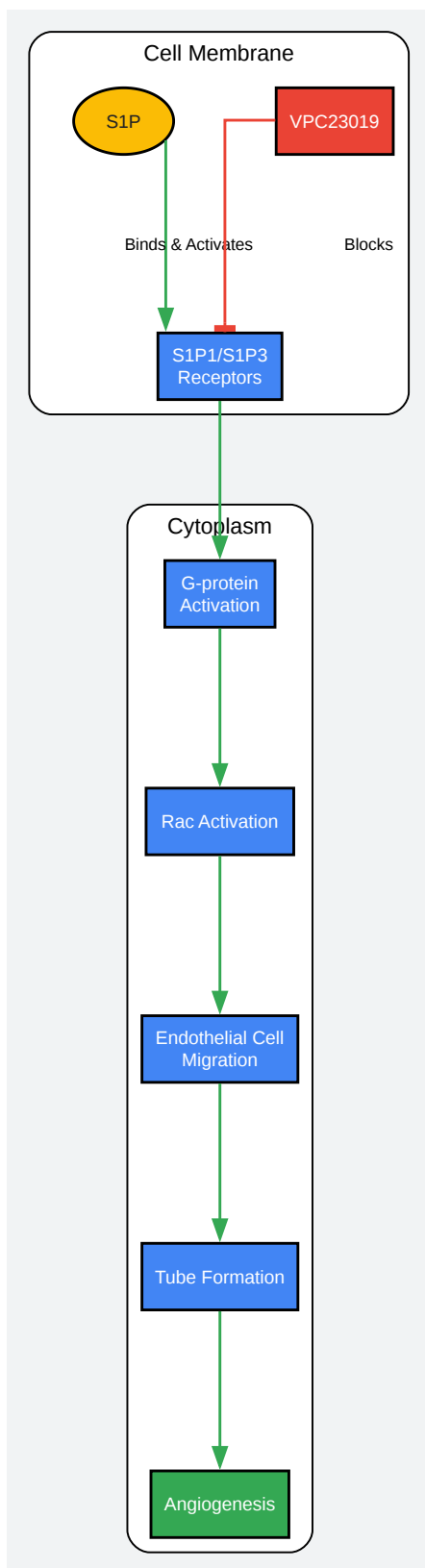
## Introduction

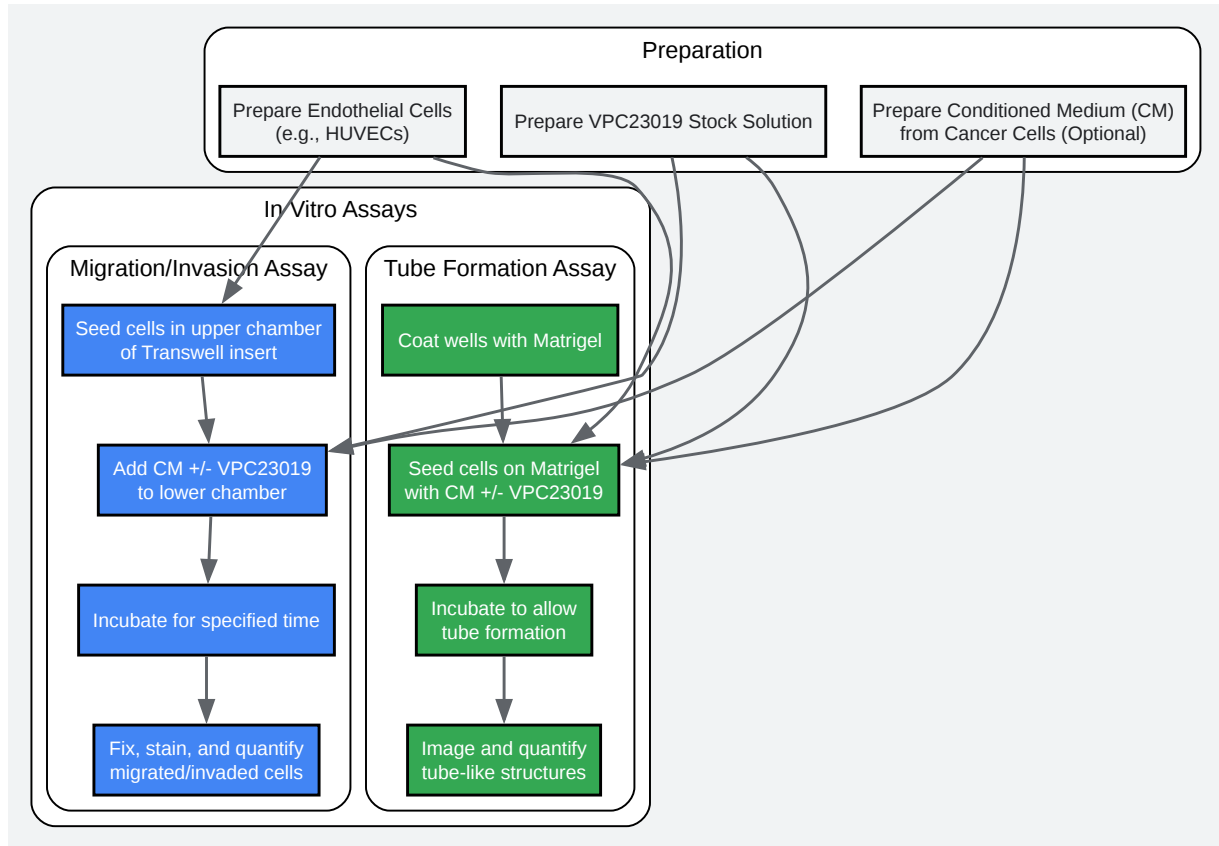
VPC23019 is a selective antagonist of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P3.[1] This small molecule plays a critical role in angiogenesis research by inhibiting the pro-angiogenic signaling pathways mediated by S1P. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[2][3] By blocking the S1P1 and S1P3 receptors on endothelial cells, VPC23019 effectively curtails endothelial cell migration, invasion, and tube formation, key events in the angiogenic cascade.[4] These application notes provide a comprehensive overview of the utility of VPC23019 in angiogenesis research, including detailed protocols for key in vitro and in vivo experiments and a summary of its effects on angiogenic factor secretion.

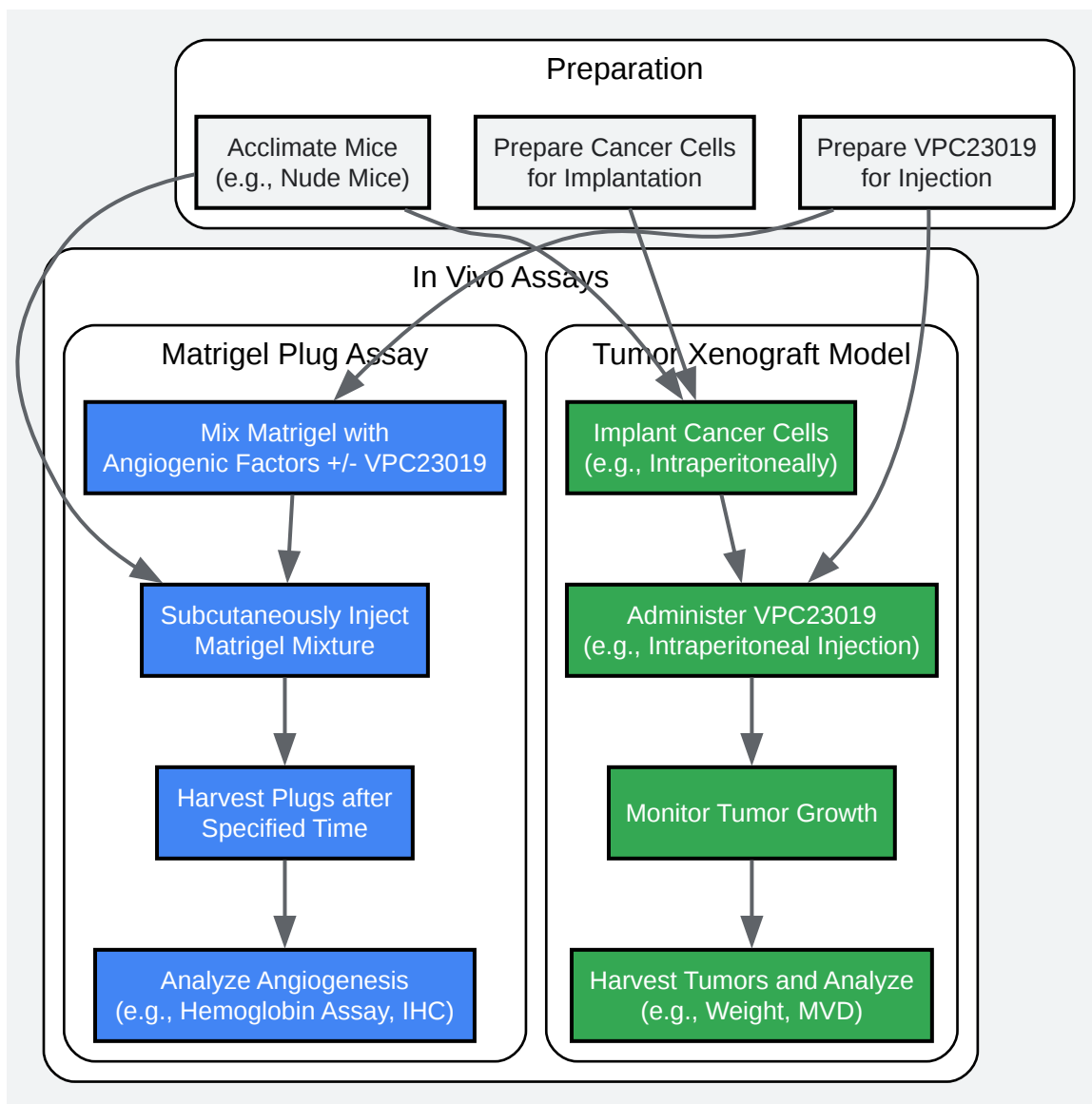
## Mechanism of Action

Sphingosine-1-phosphate is a bioactive lipid mediator that, upon binding to its G protein-coupled receptors (S1PRs) on endothelial cells, initiates a signaling cascade that promotes angiogenesis.[5] Specifically, activation of S1P1 and S1P3 receptors leads to the activation of downstream signaling pathways involving Rac, a small GTPase that is essential for cell migration. VPC23019 acts as a competitive antagonist at S1P1 and S1P3 receptors, thereby preventing S1P from binding and initiating these pro-angiogenic signals. This targeted inhibition

makes VPC23019 a valuable tool for dissecting the role of the S1P/S1PR axis in angiogenesis and for evaluating the therapeutic potential of targeting this pathway.







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